N-Desmethyl rosuvastatin-D3 is synthesized from rosuvastatin through specific chemical reactions that remove a methyl group from the nitrogen atom in the structure. It falls under the category of statins, specifically as an HMG-CoA reductase inhibitor. Its classification is essential for understanding its pharmacological properties and therapeutic applications.
The synthesis of N-Desmethyl rosuvastatin-D3 typically involves multiple steps, including:
For instance, one effective approach involves a ten-step synthesis that results in excellent chemical purification and isotope enrichment, allowing for precise analytical applications .
The molecular formula for N-Desmethyl rosuvastatin-D3 is with a molecular weight of approximately 492.51 g/mol .
The structural representation includes:
This structure is crucial for its interaction with the HMG-CoA reductase enzyme, enabling its lipid-lowering effects.
N-Desmethyl rosuvastatin-D3 undergoes various chemical reactions that can be categorized into:
These reactions are essential for modifying the compound's properties for specific applications, including enhanced pharmacokinetics or targeted delivery systems .
N-Desmethyl rosuvastatin-D3 functions primarily by competitively inhibiting HMG-CoA reductase, leading to a decrease in cholesterol synthesis in the liver. This inhibition results in:
The pharmacokinetic profile indicates that N-Desmethyl rosuvastatin-D3 has a mean absolute oral availability of approximately 20% and an average terminal elimination half-life of about 20 hours . This information is critical for understanding dosing regimens and therapeutic efficacy.
N-Desmethyl rosuvastatin-D3 exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical products and its behavior within biological systems .
N-Desmethyl rosuvastatin-D3 is primarily utilized in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and interactions. Its deuterated nature allows researchers to trace its metabolic pathways with high precision using techniques such as mass spectrometry.
Furthermore, it serves as a reference standard in analytical chemistry for quantifying rosuvastatin levels in biological samples, thereby supporting clinical studies related to cardiovascular health .
N-Desmethyl Rosuvastatin-D3 possesses the systematic chemical name (E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid with three deuterium atoms substituting hydrogen at the N-methyl position. Its molecular formula is C~21~H~23~D~3~FN~3~O~6~S, with a precise molecular weight of 470.53 g/mol (disodium salt: 517.51 g/mol). The compound is identified by the CAS Registry Number 371775-74-5, with verification digit confirmation ensuring its unique chemical identity [4].
Structurally, this analog maintains the core pharmacophore of rosuvastatin featuring:
Table 1: Molecular Characteristics of N-Desmethyl Rosuvastatin-D3 and Related Compounds
Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
---|---|---|---|
N-Desmethyl Rosuvastatin-D3 | C~21~H~23~D~3~FN~3~O~6~S | 371775-74-5 | 470.53 |
N-Desmethyl Rosuvastatin-D6 disodium | C~21~H~18~D~6~FN~3~Na~2~O~6~S | Not provided | 517.51 |
Rosuvastatin-D3 | C~22~H~24~D~3~FN~3~NaO~6~S | 1279031-70-7 | 506.54 |
In bioanalytical chemistry, N-Desmethyl Rosuvastatin-D3 serves as an essential internal standard for the quantification of both rosuvastatin and its active N-desmethyl metabolite in biological matrices. The deuterated structure co-elutes chromatographically with the analyte while exhibiting distinct mass spectral signatures, enabling researchers to compensate for variability during sample preparation and instrumental analysis. This application is particularly valuable given the low plasma concentrations (typically ng/mL range) of rosuvastatin and its metabolites in pharmacokinetic studies after therapeutic dosing [3] [4].
The compound demonstrates superior performance characteristics compared to conventional internal standards:
These properties make it invaluable for high-throughput bioanalysis where precision, accuracy, and reproducibility are paramount. By serving as a physicochemical mimic that experiences identical extraction losses and ionization suppression as the analyte, it significantly improves the reliability of LC-MS/MS methods for rosuvastatin quantification in complex biological samples like plasma, serum, and tissue homogenates [3] [4].
Table 2: Analytical Performance Comparison of Extraction Methods Using N-Desmethyl Rosuvastatin-D3 as Internal Standard
Parameter | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
---|---|---|
Extraction Recovery | 96.3% | 60.0% |
Absolute Matrix Effect | 12.7% | -36.7% |
Precision (RSD at 0.3 ng/mL) | 11.9% | 13.6% |
Accuracy | 109.3% | 92.8% |
Throughput | High | Moderate |
Solvent Consumption | Low | High |
The primary research significance of N-Desmethyl Rosuvastatin-D3 lies in enabling precise characterization of rosuvastatin's metabolic fate, particularly regarding the formation of its pharmacologically active metabolite. Studies utilizing this deuterated standard have revealed that N-desmethyl rosuvastatin is generated primarily via CYP2C9-mediated metabolism, though the parent compound undergoes minimal hepatic metabolism (approximately 10%). This metabolite retains approximately 50% of the HMG-CoA reductase inhibitory activity compared to rosuvastatin itself, contributing to the overall pharmacodynamic effect [2] [6].
Key research applications include:
The compound has proven particularly valuable in studies examining transporter-mediated interactions, as rosuvastatin shares hepatic uptake (OATP1B1/1B3) and efflux transporters (MRP2, BCRP) with commonly coadministered cardiovascular drugs. Research using the deuterated internal standard demonstrated no significant interaction between rosuvastatin and valsartan, with metabolic ratios (N-desmethyl rosuvastatin AUC/rosuvastatin AUC) remaining unchanged during combination therapy. This provides evidence that these medications can be safely coadministered without dose adjustment [2].
Table 3: Research Applications of N-Desmethyl Rosuvastatin-D3 in Pharmacokinetic Studies
Research Area | Application Example | Key Finding |
---|---|---|
Transporter Interactions | OATP1B1/OATP1B3 affinity studies | Rosuvastatin affinity comparable to atorvastatin, greater than pravastatin |
Metabolic Profiling | CYP2C9 metabolic contribution | Primary enzyme responsible for N-desmethyl formation |
Drug-Drug Interactions | Valsartan coadministration study | No significant change in metabolic ratio (N-desmethyl/parent) |
Bioanalytical Methods | Supported liquid extraction validation | SLE provides 96.3% recovery vs 60% with LLE |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0